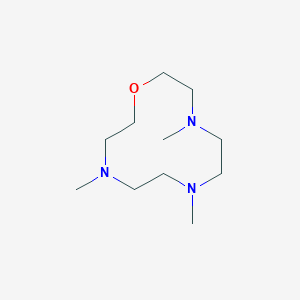
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is valued for its stability and effectiveness as a radical initiator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes using high heat exchange capacity equipment. The process ensures efficient mixing and reaction of the starting materials, leading to high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene undergoes several types of reactions, including:
Oxidation: The peroxide bond can undergo homolysis to generate free radicals, which can further react with other molecules.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like sulfuric acid, nitric acid, and hydrochloric acid. These reactions are typically conducted under controlled temperatures to prevent runaway reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized products, while substitution reactions can yield a range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of cancer treatment where free radicals can be used to target cancer cells.
Wirkmechanismus
The primary mechanism of action for 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a radical initiator and cross-linking agent.
Di-tert-butyl peroxide: Commonly used as a radical initiator in organic synthesis and polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly effective in applications requiring controlled radical generation.
Eigenschaften
CAS-Nummer |
138504-37-7 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-tert-butylperoxy-1,3,3-trimethyl-2H-indene |
InChI |
InChI=1S/C16H24O2/c1-14(2,3)17-18-16(6)11-15(4,5)12-9-7-8-10-13(12)16/h7-10H,11H2,1-6H3 |
InChI-Schlüssel |
AHVFHVYGMOYLLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C21)(C)OOC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
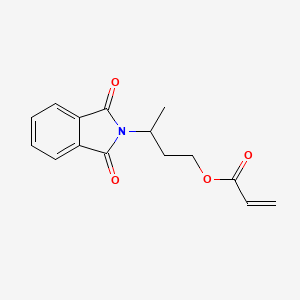
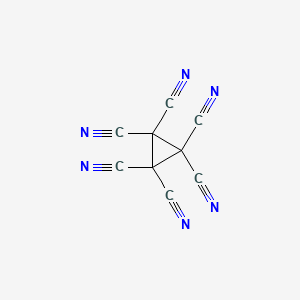
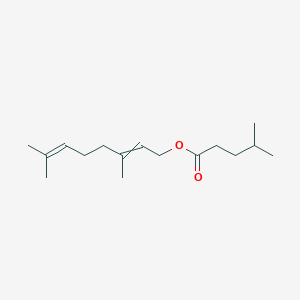
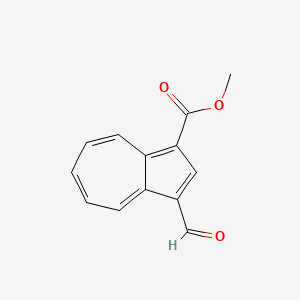
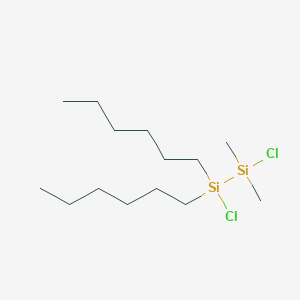
![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
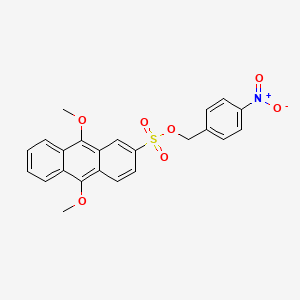
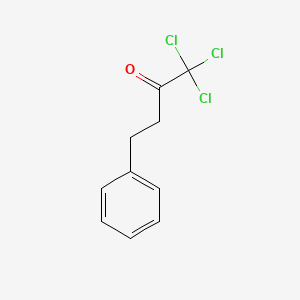
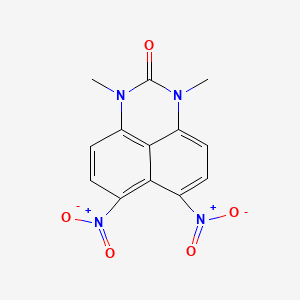
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

